molecular formula C17H16FNO2 B12617756 (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one CAS No. 920801-57-6

(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one

Cat. No.: B12617756
CAS No.: 920801-57-6
M. Wt: 285.31 g/mol
InChI Key: CPUPVIAGLRJXFM-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one: is a chemical compound that belongs to the class of morpholinones This compound is characterized by the presence of a benzyl group and a fluorophenyl group attached to a morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one typically involves the following steps:

    Formation of the Morpholinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic substitution reaction using fluorophenyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted morpholinones.

Scientific Research Applications

Biological Activities

The compound has been studied for its diverse pharmacological properties, which include:

  • Antimicrobial Activity :
    • Research indicates that morpholine derivatives, including (6R)-4-benzyl-6-(4-fluorophenyl)morpholin-3-one, possess significant activity against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit the growth of Mycobacterium tuberculosis and other bacteria, suggesting a potential role in treating infectious diseases .
  • Antiparasitic Properties :
    • The compound has been evaluated for its efficacy against protozoan parasites such as Leishmania donovani and Trypanosoma brucei. These studies indicate that morpholine derivatives can be effective in inhibiting the growth of these parasites, which are responsible for serious diseases like leishmaniasis and sleeping sickness .
  • Anti-cancer Potential :
    • Some morpholine derivatives have shown promise in cancer research, specifically in targeting certain cancer cell lines. The ability of this compound to modulate biological pathways associated with cell proliferation and apoptosis makes it a candidate for further investigation in oncology .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications at various positions on the morpholine ring can significantly influence its pharmacological properties. For example:

  • The presence of the fluorine atom enhances lipophilicity and may improve cellular uptake.
  • The benzyl group contributes to the binding affinity for biological targets, which is essential for its antimicrobial and antiparasitic activities .

Case Studies

  • Study on Antimicrobial Activity :
    • A study evaluated the efficacy of various morpholine derivatives against Mycobacterium tuberculosis. Results indicated that this compound inhibited bacterial growth effectively, highlighting its potential as a lead compound for developing new anti-tuberculosis drugs .
  • Evaluation Against Protozoan Parasites :
    • In another study, this compound was tested against Leishmania donovani. The compound exhibited significant activity in both promastigote and amastigote forms, suggesting its potential as a treatment option for leishmaniasis .

Mechanism of Action

The mechanism of action of (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    (6R)-4-Benzyl-6-phenylmorpholin-3-one: Lacks the fluorine atom, which may affect its biological activity.

    (6R)-4-Benzyl-6-(4-chlorophenyl)morpholin-3-one: Contains a chlorine atom instead of fluorine, which may alter its reactivity and properties.

    (6R)-4-Benzyl-6-(4-methylphenyl)morpholin-3-one: Contains a methyl group instead of fluorine, which may influence its chemical behavior.

Uniqueness

The presence of the fluorophenyl group in (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for various applications.

Biological Activity

(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one is a morpholine derivative notable for its unique structural features, which contribute to its potential biological activities. This compound has garnered attention for its interactions with various biological targets, particularly in the realms of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H18_{18}F1_{1}N1_{1}O1_{1} with a molecular weight of approximately 285.31 g/mol. Its structure comprises a morpholine ring substituted with a benzyl group and a 4-fluorophenyl group, influencing its chemical reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in various disease pathways, including those related to cancer and inflammation. Ongoing research aims to elucidate its binding affinity and specificity toward these enzymes.
  • Receptor Modulation : It has shown potential in modulating receptor activity, which may lead to therapeutic applications in treating conditions such as anxiety, depression, and other neuropsychiatric disorders .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with metabotropic glutamate receptors (mGluRs), which play critical roles in neurotransmission and various neurological functions .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit certain enzymatic activities. For instance, it has been shown to affect pathways related to cancer cell proliferation and inflammation.

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Cancer Research : In preclinical models, this compound exhibited anti-proliferative effects on various cancer cell lines, suggesting its utility as a chemotherapeutic agent.
  • Neuropharmacology : Its role as an mGluR modulator has been explored in models of anxiety and depression, indicating promise for future clinical applications in treating these conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameKey FeaturesBiological Activity
(6R)-4-Benzyl-6-(4-chlorophenyl)morpholin-3-oneContains a chlorophenyl groupStudied for similar enzyme inhibition effects
(6R)-4-Benzyl-2-(3-fluorophenyl)morpholin-3-oneDifferent positioning of fluorophenyl groupExplores variations in activity
(R)-4-Benzyl-2-(R)-1-(3,5-bis-trifluoromethyl)phenylethoxy-morpholin-3-oneIncorporates multiple fluorine atomsPotentially enhances lipophilicity and activity

This comparative analysis underscores how variations in substituent groups can significantly influence the biological properties of morpholine derivatives.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the stereochemistry of (6R)-4-benzyl-6-(4-fluorophenyl)morpholin-3-one?

  • Methodological Answer : Use high-resolution NMR (¹H/¹³C) to resolve stereochemical ambiguities. For the morpholinone ring, analyze coupling constants (e.g., JJ-values) to confirm the (6R) configuration. Compare experimental data with computed spectra from density functional theory (DFT) to validate assignments. Chiral chromatography (e.g., using amylose- or cellulose-based columns) can confirm enantiopurity. For crystalline samples, single-crystal X-ray diffraction (employing SHELXT/SHELXL ) provides definitive stereochemical proof.
  • Reference Data : Similar fluorophenyl-morpholine derivatives in (e.g., 10b) report 1H NMR^1\text{H NMR} δ 7.45–6.85 (aromatic protons) and 13C NMR^13\text{C NMR} δ 165–110 (C-F coupling) .

Q. How can synthetic impurities in this compound be identified and quantified?

  • Methodological Answer : Perform HPLC-MS with a C18 column (gradient elution: water/acetonitrile with 0.1% formic acid) to detect trace impurities. Use 2D-COSY NMR to resolve overlapping signals from byproducts (e.g., diastereomers or unreacted intermediates). For quantification, apply qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene). Cross-validate with HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 340.1442 for the target compound).

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the morpholinone ring’s puckering conformation, and how can this be analyzed computationally?

  • Methodological Answer : Use Cremer-Pople puckering parameters to quantify ring distortion. Generate a conformational ensemble via molecular dynamics (MD) simulations (AMBER/GAFF force field) and compare with X-ray-derived torsion angles. The 4-fluorophenyl group’s electron-withdrawing effect may stabilize specific puckering modes (e.g., chair vs. boat). Validate using SC-XRD data refined with SHELXL , focusing on anisotropic displacement parameters (ADPs) for fluorine atoms.
  • Reference Data : For related fluorophenyl-morpholine systems (), puckering amplitudes (qq) range 0.2–0.5 Å, with phase angles (ϕ\phi) indicating chair-like conformations .

Q. What strategies mitigate racemization during the synthesis of this compound?

  • Methodological Answer : Optimize reaction conditions to minimize base strength and temperature. Use asymmetric catalysis (e.g., chiral oxazaborolidines) for stereocontrol. Monitor racemization via polarimetry or circular dichroism (CD) at critical steps. For acid-sensitive intermediates, employ low-temperature silylation (e.g., TMSCl in DMF at −20°C). Purify via recrystallization in chiral solvents (e.g., (R)-limonene) to enhance enantiomeric excess (ee).

Q. How can contradictions in pharmacological data for this compound be resolved (e.g., conflicting IC50 values)?

  • Methodological Answer : Re-evaluate assay conditions:

  • Solvent effects : Compare DMSO vs. aqueous solubility (use dynamic light scattering to detect aggregation).
  • Protein binding : Perform equilibrium dialysis to quantify free fraction.
  • Batch variability : Analyze synthetic intermediates (e.g., residual palladium in cross-coupled products) via ICP-MS .
    Cross-reference with structurally related compounds ( : fluorophenyl-pyrazole-morpholinone derivatives) to identify structure-activity trends .

Q. What computational approaches predict the metabolic stability of this compound?

  • Methodological Answer : Use in silico metabolism prediction tools (e.g., StarDrop, MetaSite) to identify vulnerable sites (e.g., morpholinone ring oxidation). Perform docking studies (AutoDock Vina) with CYP450 isoforms (3A4, 2D6) to assess binding affinities. Validate predictions via in vitro microsomal assays (human liver microsomes + NADPH), quantifying metabolites via LC-QTOF-MS .

Q. Specialized Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Methodological Answer : Prepare buffered solutions (pH 1–10) and incubate samples at 25°C/40°C/60°C. Monitor degradation via UPLC-PDA at 254 nm. Identify degradation products using LC-MS/MS (e.g., hydrolysis of the morpholinone ring to carboxylic acid derivatives). Apply kinetic modeling (Arrhenius equation) to extrapolate shelf-life. Reference stability data for analogs (: morpholinone derivatives degrade <5% at 25°C/60% RH over 6 months) .

Q. What crystallographic challenges arise when resolving the (6R) configuration, and how are they addressed?

  • Methodological Answer : Fluorine’s strong anomalous scattering enables SAD/MAD phasing (SHELXC/D/E ). For weakly diffracting crystals, use synchrotron radiation (λ = 0.7–1.0 Å). Refine disorder models with SHELXL’s PART instruction . Validate Flack parameter (<0.1) to confirm absolute configuration.

Properties

CAS No.

920801-57-6

Molecular Formula

C17H16FNO2

Molecular Weight

285.31 g/mol

IUPAC Name

(6R)-4-benzyl-6-(4-fluorophenyl)morpholin-3-one

InChI

InChI=1S/C17H16FNO2/c18-15-8-6-14(7-9-15)16-11-19(17(20)12-21-16)10-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1

InChI Key

CPUPVIAGLRJXFM-INIZCTEOSA-N

Isomeric SMILES

C1[C@H](OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)F

Canonical SMILES

C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.